molecular formula C3H7F3SSi B14370138 Trifluoro[2-(methylsulfanyl)ethyl]silane CAS No. 93575-03-2

Trifluoro[2-(methylsulfanyl)ethyl]silane

Cat. No.: B14370138
CAS No.: 93575-03-2
M. Wt: 160.24 g/mol
InChI Key: KVHWAAWFDSJZGX-UHFFFAOYSA-N
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Description

Trifluoro[2-(methylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a silicon atom, along with a methylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoro[2-(methylsulfanyl)ethyl]silane typically involves the reaction of a suitable silicon precursor with a trifluoromethylating agent. One common method is the reaction of a chlorosilane with trifluoromethyl lithium or trifluoromethyl trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trifluoro[2-(methylsulfanyl)ethyl]silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The silicon atom can participate in substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing compounds.

Scientific Research Applications

Trifluoro[2-(methylsulfanyl)ethyl]silane has several scientific research applications:

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: Used in the production of advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism by which Trifluoro[2-(methylsulfanyl)ethyl]silane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon atom can also participate in various chemical reactions, contributing to the overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Trifluorosilane: A simpler compound with a trifluoromethyl group attached to silicon.

Uniqueness

Trifluoro[2-(methylsulfanyl)ethyl]silane is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl ethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

93575-03-2

Molecular Formula

C3H7F3SSi

Molecular Weight

160.24 g/mol

IUPAC Name

trifluoro(2-methylsulfanylethyl)silane

InChI

InChI=1S/C3H7F3SSi/c1-7-2-3-8(4,5)6/h2-3H2,1H3

InChI Key

KVHWAAWFDSJZGX-UHFFFAOYSA-N

Canonical SMILES

CSCC[Si](F)(F)F

Origin of Product

United States

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